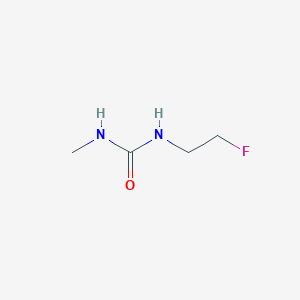![molecular formula C19H24O5 B14723925 1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene CAS No. 10548-80-8](/img/structure/B14723925.png)
1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene is an organic compound with a complex structure that includes multiple methoxy groups and a phenoxypropyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the alkylation of a dimethoxybenzene derivative with a suitable alkylating agent, followed by further functionalization to introduce the methoxy and phenoxy groups. The reaction conditions often require the use of strong bases or acids as catalysts, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters can help in achieving high efficiency and scalability. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the final product with the desired purity.
化学反应分析
Types of Reactions
1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring.
科学研究应用
1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism by which 1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
1,2-Dimethoxy-4-propenylbenzene: This compound has a similar structure but lacks the phenoxypropyl side chain.
1,2-Dimethoxy-4-(2-methoxyvinyl)benzene: This compound has a methoxyvinyl group instead of the phenoxypropyl side chain.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: This compound has a different substitution pattern on the aromatic ring.
Uniqueness
1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene is unique due to its specific combination of methoxy and phenoxypropyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
10548-80-8 |
|---|---|
分子式 |
C19H24O5 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
1,2-dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene |
InChI |
InChI=1S/C19H24O5/c1-13(24-17-9-7-6-8-15(17)20-2)19(23-5)14-10-11-16(21-3)18(12-14)22-4/h6-13,19H,1-5H3 |
InChI 键 |
VLFSRZVJKUYYRQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C1=CC(=C(C=C1)OC)OC)OC)OC2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


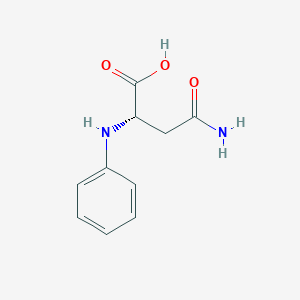
![[3-(Diacetyloxymethyl)phenyl] acetate](/img/structure/B14723862.png)
![2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane](/img/structure/B14723864.png)
![8,8'-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione)](/img/structure/B14723868.png)
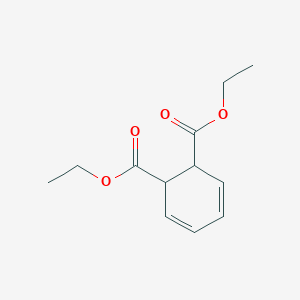
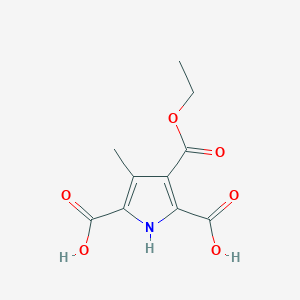
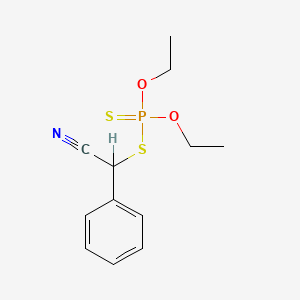

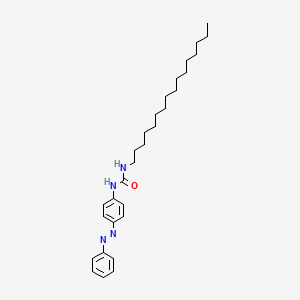
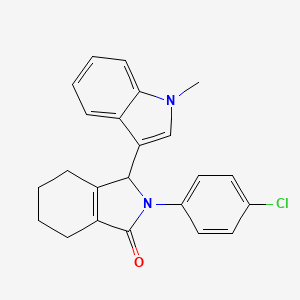

![Bicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14723896.png)
![N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14723899.png)
